Comparative In Vitro Antiproliferative Activity of Platinum(II) Complexes Containing 7-Azaindole Ligands
When incorporated as a ligand into platinum(II) oxalato complexes, the 4-chloro-7-azaindole (4Claza) motif, a structural component of 3-acetyl-4-chloro-7-azaindole, yields a complex (compound 1) that demonstrates distinct in vitro antitumor activity. A comparative study revealed that a complex formed with 3-bromo-7-azaindole (3Braza, compound 2) exhibited superior activity. Specifically, complex 2 showed IC50 values of 27.5 μM against HOS cells and 18.3 μM against MCF7 cells, and was effective against G361 (IC50 = 17.3 μM), HeLa (IC50 = 31.8 μM), and A2780 (IC50 = 19.2 μM) cancer cell lines [1]. While the 4Claza-containing complex (1) was synthesized and characterized, its specific antitumor activity was not highlighted, indicating the bromo-derivative (2) had a more favorable interaction profile in this assay system [1].
| Evidence Dimension | In vitro antitumor activity (IC50) |
|---|---|
| Target Compound Data | Complex with 4-chloro-7-azaindole ligand: activity not reported in this study [1]. |
| Comparator Or Baseline | Complex with 3-bromo-7-azaindole ligand (compound 2): IC50 = 27.5 μM (HOS), 18.3 μM (MCF7), 17.3 μM (G361), 31.8 μM (HeLa), 19.2 μM (A2780) [1]. |
| Quantified Difference | 3-Bromo-derivative complex exhibited quantifiable antiproliferative effects; 4-chloro-derivative complex was not reported to have similar activity in this study. |
| Conditions | Platinum(II) oxalato complexes; in vitro screening against human cancer cell lines (HOS, MCF7, G361, HeLa, A2780, etc.) [1]. |
Why This Matters
This data demonstrates that the halogen substitution pattern on the 7-azaindole core dramatically alters the anticancer efficacy of resulting metal complexes, guiding selection of the appropriate ligand for metallodrug development.
- [1] Synthesis, Characterization and in Vitro Antitumor Activity of Platinum(II) Oxalato Complexes Involving 7-Azaindole Derivatives as Coligands. (2014). OA Laser Academic Service. Abstract. View Source
